5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine
Overview
Description
The compound “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” is a related compound with a molecular formula of C12H18BNO4S and a molecular weight of 283.15 g/mol . It’s a Thermo Scientific brand product that was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular structure of “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” includes a piperidine ring attached to a sulfonyl group, which is further attached to a phenyl ring . The exact structure of “5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine” could not be found.
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” include a molecular weight of 283.15 g/mol and a molecular formula of C12H18BNO4S . No further details were found.
Scientific Research Applications
Lymphatic System Modulation
Research indicates that derivatives of 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine, specifically 5‐hydroxytryptamine (5‐HT), play a role in modulating lymphatic vessel pumping by eliciting KATP channel-mediated smooth muscle hyperpolarization. This process decreases the frequency and amplitude of spontaneous transient depolarizations (STDs) in lymphatic vessels, which is mediated by the activation of 5‐HT7 receptors coupled to cAMP production (Chan & Der Weid, 2003).
Receptor Agonism and Antagonism
Compounds related to this compound have been shown to be potent and selective agonists at the human beta(3)-adrenergic receptor, displaying low affinities for beta(1)- and beta(2)-ARs. This suggests potential applications in treatments where beta(3) receptor agonism is beneficial (Hu et al., 2001).
Neurological and Cognitive Enhancements
Derivatives of this compound have been explored for their potential in treating central nervous system (CNS) disorders. N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has led to the identification of potent and selective 5-HT7 receptor antagonists with distinct antidepressant-like and pro-cognitive properties, showing potential for the treatment of CNS disorders (Canale et al., 2016).
Cardiovascular Applications
The compound has been studied for its cardiovascular effects, particularly in relation to hypotension. Research has shown that 5-carboxamidotryptamine (5-CT), a derivative, produces hypotensive responses in anesthetized rats, mediated by 5-HT(1B/1D) receptors, suggesting potential applications in blood pressure regulation (Terrón et al., 2007).
Anticancer Potential
A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to this compound, demonstrated potential as anticancer agents. The synthesized compounds showed promising activity against cancer, indicating potential for further exploration in anticancer treatments (Rehman et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)11-3-4-13(12(14)9-11)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDKWTZGNRJDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200405 | |
Record name | 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-19-9 | |
Record name | 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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